REACTION_CXSMILES
|
CC(C)=C[CH2:4][CH2:5][C:6]([CH:8]=[CH2:9])=C.[NH2-].[Li+].[CH3:13][O:14][C:15]([CH3:21])([O:17]CC#C)[CH3:16].BrCC>CCCCCC>[CH3:13][O:14][C:15]([CH3:21])([O:17][CH2:4][C:5]#[C:6][CH2:8][CH3:9])[CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
CC(=CCCC(=C)C=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Li+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(C)(OCC#C)C
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
157 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was subsequently stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the liquid ammonia was evaporated under normal pressure within 15 hours
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
50 ml of water were added to the reaction mixture at 22° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred until all salt
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (40° C., 40 mbar)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C)(OCC#CCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.8 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 232.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |